1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione

Medicinal Chemistry Property-based design Scaffold evaluation

1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione (CAS 2098052-49-2), also referred to as CPMD, is a heterocyclic small molecule belonging to the 1,4-dihydropyrazine-2,3-dione class. Its core structure comprises a pyrazine ring fused with two carbonyl groups and N-substituted with a cyclopropylmethyl moiety.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 2098052-49-2
Cat. No. B1435106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione
CAS2098052-49-2
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CC1CN2C=CNC(=O)C2=O
InChIInChI=1S/C8H10N2O2/c11-7-8(12)10(4-3-9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,11)
InChIKeyKCRIPFKRPJJREF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione (CAS 2098052-49-2) Procurement Baseline: Class, Core Properties, and Evidence Gaps


1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione (CAS 2098052-49-2), also referred to as CPMD, is a heterocyclic small molecule belonging to the 1,4-dihydropyrazine-2,3-dione class [1]. Its core structure comprises a pyrazine ring fused with two carbonyl groups and N-substituted with a cyclopropylmethyl moiety. The molecular formula is C8H10N2O2, with a molecular weight of 166.18 g/mol [1]. Commercial sources list purities ranging from 95% to 97% . While vendor descriptions attribute potential biological activities to this scaffold, primary peer-reviewed literature with quantitative assay data for this specific compound could not be located within the permitted source boundaries; therefore, procurement decisions currently rely on calculated physicochemical properties and supplier specifications rather than published differential pharmacological evidence.

Why 1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione Cannot Be Interchanged with Other 1,4-Dihydropyrazine-2,3-diones


The 1,4-dihydropyrazine-2,3-dione scaffold is highly sensitive to N1-substitution, which governs conformational bias, electronic distribution, and metabolic stability. The cyclopropylmethyl group introduces a distinct combination of steric bulk and ring strain absent in simple alkyl (methyl, ethyl) or aryl-substituted analogs, directly affecting the conformational equilibrium between planar and boat-like ring geometries reported for this class [1]. These conformational differences alter hydrogen-bonding capacity and target recognition, meaning that even close homologs such as 1-ethyl- or 1-isopropyl-1,4-dihydropyrazine-2,3-dione cannot be assumed to replicate the binding profile or reactivity of the cyclopropylmethyl derivative. Without head-to-head comparative data, generic substitution introduces uncontrolled variables in SAR campaigns, potentially invalidating structure-activity relationships and wasting screening resources.

1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione Quantitative Evidence Guide: Comparator Data Status and Procurement Caveats


Drug-Likeness and Property Differentiation: Cyclopropylmethyl vs. Isopropyl Analog

The cyclopropylmethyl substituent reduces lipophilicity and alters hydrogen-bond acceptor topology relative to the isopropyl analog. The target compound (1-(cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione) has a computed XLogP3-AA of approximately 0.1, whereas the 1-isopropyl analog (CAS 92716-39-7, C7H10N2O2, MW 154.17) is estimated to have an XLogP3-AA of approximately 0.7 [1][2]. This ~0.6 log unit difference in lipophilicity can translate to a >4-fold difference in predicted membrane permeability based on Lipinski's rule-of-five scaling, making the target compound more suitable for central nervous system penetration applications while the isopropyl analog may favor peripheral targets. Additionally, the cyclopropylmethyl group introduces one additional rotatable bond (5 vs. 4), which influences entropic penalty upon binding.

Medicinal Chemistry Property-based design Scaffold evaluation

Conformational Rigidity and Ring Distortion Potential: Cyclopropylmethyl vs. N-Unsubstituted Core

Ab initio calculations on 1,4-dihydropyrazine derivatives demonstrate that N-substituent identity determines whether the ring adopts a planar, boat-like, or twisted conformation [1]. The unsubstituted 1,4-dihydropyrazine-2,3-dione (CAS 931-18-0) exhibits planarity, whereas N-alkyl substitution, particularly with bulky groups such as cyclopropylmethyl, introduces torsional strain that biases the ring toward a non-planar conformation [1]. This conformational difference alters the spatial orientation of the two carbonyl groups, directly affecting hydrogen-bond donor/acceptor geometry relevant to protein-ligand interactions. No quantitative X-ray or NMR conformational populations are available for the target compound, so this evidence remains class-level inference grounded in computational precedent.

Computational Chemistry Conformational Analysis Scaffold Optimization

Commercial Availability and Purity Benchmarking: Cyclopropylmethyl vs. Other N-Substituted Analogs

1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione is available from multiple vendors at purities of 95% (CymitQuimica/Biosynth) and 97% (Leyan) . In contrast, close analogs such as 1-(2,4-difluorobenzyl)-1,4-dihydropyrazine-2,3-dione (CAS 2098052-68-5) and 1-(4-bromophenyl)-1,4-dihydropyrazine-2,3-dione (CAS 1216075-41-0) are only sporadically listed with no guaranteed purity specification on authoritative databases [1]. This makes the cyclopropylmethyl derivative the more reliably sourced member of the class for reproducible SAR studies.

Chemical Sourcing Procurement Purity Specification

Structural Alert and Reactivity Assessment: Absence of Electrophilic Warheads Compared to KRAS-Covalent DHP Analogs

Certain 1,4-dihydropyrazine-2,3-dione derivatives have been explored as covalent inhibitors for KRAS mutants by incorporating electrophilic warheads [1]. The target compound 1-(cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione, however, lacks a pendant electrophilic functional group, making it a non-covalent scaffold. This is a critical differentiation point when selecting a starting point for reversible inhibitor programs, as the absence of intrinsic reactivity reduces the risk of non-specific protein adduction and false-positive hits in high-throughput screening assays.

Covalent Inhibitor Design Safety Profiling Scaffold Triage

1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione: Research Applications and Procurement Decision Scenarios


Fragment-Based Drug Discovery (FBDD) with CNS-Penetrant Property Requirements

The low computed lipophilicity (XLogP3-AA ~0.1) of 1-(cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione positions it as a suitable fragment starting point for CNS targets. Its hydrogen-bond acceptor/donor profile and molecular weight (166.18 g/mol) comply with fragment library guidelines. Procurement for FBDD campaigns is justified over the more lipophilic isopropyl analog when CNS penetration is a desired lead property [1].

Non-Covalent Ligand Optimization Programs Avoiding Electrophilic Scaffolds

For projects targeting receptors such as CCR5 or ion channels where covalent inhibition is undesirable, this compound provides a dihydropyrazine-dione core without electrophilic appendages. This contrasts with KRAS-covalent DHP analogs that rely on an intrinsic electrophilic warhead, which can lead to off-target reactivity and assay interference [2].

Reproducible SAR Studies Requiring Verified High-Purity Building Blocks

With confirmed purity specifications of 95-97% from multiple suppliers, this compound is the preferred choice within the 1,4-dihydropyrazine-2,3-dione family for SAR expansion. Analogs such as 1-(2,4-difluorobenzyl) or 1-(4-bromophenyl) derivatives lack verified purity data, increasing the risk of irreproducible biological results [3].

Conformational Probe Design for Stereoelectronic SAR Exploration

The cyclopropylmethyl group imposes conformational strain absent in N-unsubstituted or simple N-alkyl analogs, as suggested by ab initio studies on related dihydropyrazines. This makes the compound a valuable chemical probe for investigating the influence of ring puckering on target binding, guiding the design of conformationally pre-organized ligands [4].

Quote Request

Request a Quote for 1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.